molecular formula C12H20N2 B1418469 N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine CAS No. 1097786-24-7

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine

Cat. No. B1418469
M. Wt: 192.3 g/mol
InChI Key: DIFSYCWGWHAFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is a chemical compound with the molecular formula C12H20N2 . It is an aromatic amine used industrially as an antioxidant to prevent degradation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .


Molecular Structure Analysis

The molecular structure of N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine consists of a benzene ring substituted with two amine groups that are further substituted with butyl and dimethyl groups .


Physical And Chemical Properties Analysis

N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is a compound with a molecular weight of 192.3 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

Chemical Derivatization of Electrode Surfaces

N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives, including variations of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been used to derivatize electrode surfaces like Au, Pt, SnO2, and n-Si. This modification enhances the electroactive material on the electrode surfaces and influences their redox behavior. Such derivatized electrodes have shown improved responses to biological agents like cytochrome c and ascorbic acid, although long-term durability may be an issue (Buchanan et al., 1983).

Synthesis of Sulfonamide Derivatives

Research has explored the synthesis of different sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which is structurally related to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. These syntheses have been carried out both electrochemically and chemically, yielding various derivatives with potential applications in green chemistry (Khazalpour & Nematollahi, 2015).

Analysis of Bipyrazole Derivatives for Corrosion Inhibition

Theoretical studies of bipyrazolic-type organic compounds, including derivatives similar to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been conducted to understand their potential as corrosion inhibitors. These studies use density functional theory (DFT) to analyze parameters like energy gaps, electronegativity, and electron transfer, which are crucial in determining the efficiency of these compounds as inhibitors (Wang et al., 2006).

Development of Organometallic Complexes

Research into the synthesis of novel organometallic complexes has involved the use of compounds related to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. These complexes have potential applications in catalysis and materials science, with studies focusing on their molecular and electronic structure (Chłopek et al., 2005).

Application in Liquid Crystals

Derivatives of N,N′-Dialkanoyl-4-alkanoyloxy-1,3-benzenediamines, structurally similar to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been studied for their mesomorphic properties, particularly in the context of liquid crystals. These studies have revealed the potential of these compounds in creating stable nematic phases with broad temperature ranges (Akutagawa et al., 1994).

Safety And Hazards

N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine can be toxic and is a skin sensitizer. It can be absorbed through the skin . It is also classified as moderately toxic by inhalation and skin contact .

properties

IUPAC Name

1-N-butyl-1-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-10(2)9-11(12)13/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSYCWGWHAFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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